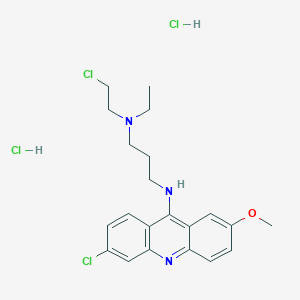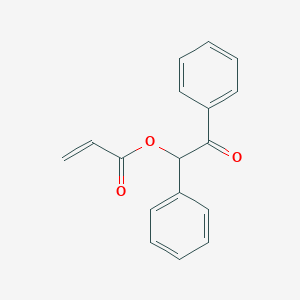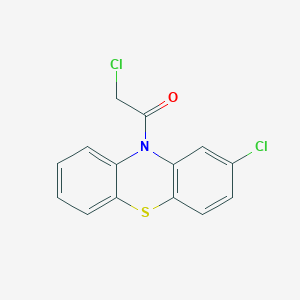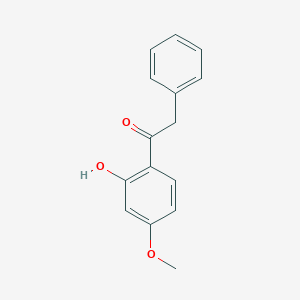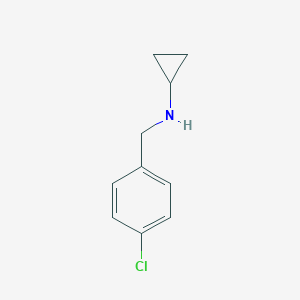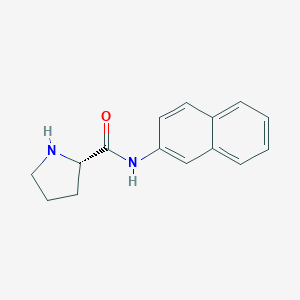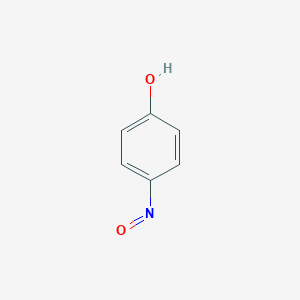
4-乙烯基苯甲醇
描述
BI-44370 是一种小分子药物,可作为降钙素基因相关肽受体的拮抗剂。该化合物最初由 C.H. Boehringer Sohn AG & Co. KG 开发,主要用于研究其在治疗急性偏头痛发作方面的潜力 。 BI-44370 的分子式为 C35H47N5O6,分子量为 633.78 g/mol .
科学研究应用
BI-44370 具有多种科学研究应用,包括:
化学: 用作研究降钙素基因相关肽受体的工具化合物。
生物学: 研究其在调节涉及降钙素基因相关肽的生物学途径中的作用。
医学: 探索其作为治疗急性偏头痛发作的潜在治疗剂。
安全和危害
The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用机制
BI-44370 通过拮抗降钙素基因相关肽受体来发挥作用。该受体参与偏头痛的病理生理学,其抑制可以预防与偏头痛发作相关的血管扩张和疼痛。 分子靶标包括受体本身以及介导降钙素基因相关肽生物学效应的下游信号通路 .
准备方法
合成路线和反应条件
BI-44370 的合成涉及多个步骤,包括关键中间体的形成及其后续偶联。 详细的合成路线是专有的,但通常涉及使用有机溶剂、催化剂和特定的反应条件来获得所需产物 .
工业生产方法
BI-44370 的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产率和纯度。 这将包括使用高效液相色谱法进行纯化和质量控制 .
化学反应分析
反应类型
BI-44370 会经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。
还原: 该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一个官能团取代一个官能团.
常见的试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 .
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成羟基化的衍生物,而还原可能会生成脱氧的化合物 .
相似化合物的比较
类似化合物
奥曲肽: 另一个降钙素基因相关肽受体拮抗剂。
特曲肽: 一种类似的化合物,具有不同的化学结构,但作用机制相似。
乌布曲肽: 另一种在偏头痛治疗中具有临床应用的拮抗剂.
BI-44370 的独特之处
BI-44370 在其对降钙素基因相关肽受体的特异性结合亲和力和选择性方面是独一无二的。 在临床试验中显示出良好的结果,具有良好的安全性概况和治疗急性偏头痛发作的疗效 .
属性
IUPAC Name |
(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-61-9 | |
| Record name | 4-Vinylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-VINYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Vinylphenyl)methanol contribute to the performance of porous materials designed for CO2 capture and conversion?
A1: (4-Vinylphenyl)methanol plays a crucial role in enhancing the catalytic activity of porous materials used for CO2 capture and conversion. [, ] The hydroxyl (-OH) group present in its structure acts as an active site, working in synergy with ionic liquids within the porous framework. This cooperative effect facilitates the activation of both CO2 and epoxides, leading to the efficient synthesis of cyclic carbonates. []
Q2: What are the advantages of incorporating (4-Vinylphenyl)methanol into mesoporous materials like SBA-15 for catalytic applications?
A2: Combining (4-Vinylphenyl)methanol with mesoporous materials like SBA-15 offers a strategic advantage in designing highly efficient catalysts. [] While the high surface area of SBA-15 promotes reactant adsorption, the incorporated (4-Vinylphenyl)methanol introduces a high density of active -OH groups within the mesopores. This synergistic combination results in a material with both high surface area and abundant active sites, significantly boosting catalytic activity for reactions like CO2 cycloaddition with epoxides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



